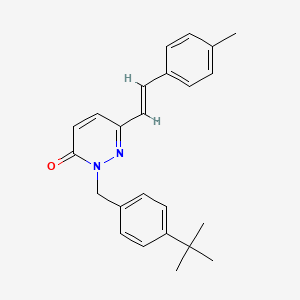

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Description

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a tert-butyl-substituted benzyl group at position 2 and a 4-methylstyryl group at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects .

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-18-5-7-19(8-6-18)11-14-22-15-16-23(27)26(25-22)17-20-9-12-21(13-10-20)24(2,3)4/h5-16H,17H2,1-4H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXPUTYYIUZYNO-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Chemical Name : 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

- CAS Number : 306979-90-8

- Molecular Formula : C20H24N2O

- Molecular Weight : 308.42 g/mol

Antitumor Activity

Recent studies have evaluated the antitumor potential of various pyridazinone derivatives, including 2-(4-(tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone. The compound was tested on several cancer cell lines, revealing significant cytotoxic effects.

- Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity. For instance, in the A549 cell line, the IC50 was determined to be approximately 7.5 µM, suggesting a potent antitumor effect .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

- Tested Strains :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The results indicated that the compound showed promising antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 µg/mL . This suggests potential applications in treating bacterial infections.

The proposed mechanisms through which 2-(4-(tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone exerts its biological effects include:

- Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication processes in cancer cells, leading to apoptosis.

- Membrane Disruption : Its interaction with bacterial membranes may compromise their integrity, resulting in cell death.

Study 1: Antitumor Efficacy

A study conducted on the A549 cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability over a 48-hour period. The researchers noted that the compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Study 2: Antimicrobial Testing

In another assessment of antimicrobial properties, a series of dilutions were prepared to determine the MIC against Staphylococcus aureus. The results showed that at concentrations above 15 µg/mL, significant inhibition of bacterial growth was observed .

Data Summary Table

Chemical Reactions Analysis

Tautomerism and Solvent Effects

The pyridazinone ring exhibits keto-enol tautomerism (Figure 2). Computational studies show:

-

Gas Phase : Direct hydrogen transfer between N and O requires high activation energy () due to a strained four-membered transition state .

-

Protic Solvents : Activation energy decreases () via solvent-assisted proton exchange, favoring the enol form .

| Solvent Type | Activation Energy (kcal/mol) | Dominant Tautomer |

|---|---|---|

| Gas Phase | 42.64 | Keto |

| Protic (e.g., H₂O) | 14.66 | Enol |

Electrophilic Substitution Reactions

The aromatic substituents guide reactivity:

-

tert-Butyl Benzyl Group : Electron-donating tert-butyl directs electrophiles to the para position of the benzyl ring. Example:

-

4-Methylstyryl Group : The styryl double bond undergoes electrophilic addition (e.g., bromination or epoxidation) .

Nucleophilic and Oxidative Reactions

-

Pyridazinone Ring :

-

Styryl Group :

Functionalization via Cross-Coupling

The styryl group enables Pd-catalyzed cross-coupling reactions:

-

Heck Reaction : Coupling with aryl halides extends conjugation (e.g., introducing electron-withdrawing groups) .

-

Suzuki-Miyaura : Boronic acid derivatives can replace the styryl group for diversification .

Biological Derivatization

The compound serves as a scaffold for bioactive analogs:

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., vanillin) introduces imine linkages, enhancing antimicrobial activity .

-

Phosphorylation : Reaction with POCl₃ yields diazaphosphole derivatives for cytotoxicity studies .

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Semicarbazone Formation | Semicarbazide HCl, AcONa, EtOH, Δ | Semicarbazone derivative |

| Oxidative Cyclization | SeO₂, glacial acetic acid | Selenadiazolopyridazinone |

| Hydrogenation | H₂, Pd/C, ethanol, 60°C | 6-(4-Methylphenethyl) derivative |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyridazinone derivatives exhibit activity modulated by substituents at positions 2, 3, 6, and the nitrogen atoms. Below is a comparative analysis with key analogs:

Key Structural-Activity Relationships (SAR)

Position 6 Substitutions :

- Arylpiperazine groups (e.g., 4-(3-chlorophenyl)piperazine) enhance anti-inflammatory and analgesic activity by interacting with serotonin or adrenergic receptors .

- Styryl groups (as in the target compound) may improve binding to hydrophobic pockets in enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE), though experimental validation is needed.

- Electron-withdrawing groups (e.g., chloro, bromo) at C6 increase antiplatelet activity, as seen in MCI-154 derivatives .

Position 2 Substitutions :

- Benzyl groups (e.g., 4-tert-butylbenzyl) enhance metabolic stability and bioavailability due to steric hindrance and lipophilicity .

- Acetyl hydrazones (e.g., in compounds) reduce gastrointestinal toxicity compared to NSAIDs like aspirin .

Core Modifications: Dihydro-pyridazinones (e.g., 4,5-dihydro-3(2H)-pyridazinones) exhibit stronger vasorelaxant and cardiotonic effects due to increased conformational flexibility .

Physicochemical and Pharmacokinetic Properties

- Spectral Data : Similar to compounds, the styryl group would show distinct UV-Vis absorption (~300 nm) and NMR signals (δ 6.5–7.5 ppm for vinyl protons) .

- Bioavailability : Piperazine-containing analogs (e.g., T3 and T6 in ) show moderate oral bioavailability (40–60%) due to balanced solubility and permeability .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone and its analogs?

The synthesis typically involves nucleophilic substitution and hydrogenation reactions. For example, 3,6-dichloropyridazine reacts with substituted piperazines or morpholines in ethanol under reflux to form intermediates like 3-chloro-6-substituted pyridazine. Subsequent hydrolysis in glacial acetic acid yields the pyridazinone core. Ethyl bromoacetate is then used to introduce acetyl groups at position 2 of the pyridazinone ring, followed by hydrazide formation with hydrazine hydrate. Condensation with substituted benzaldehydes produces hydrazone derivatives . For analogs with tertiary butyl or styryl groups, Suzuki coupling or alkylation steps are employed, as seen in the synthesis of 6-(4-(tert-butyl)benzyl) derivatives .

Q. How are structural and purity characteristics validated for this compound?

Key methods include:

- NMR spectroscopy : Protons on the pyridazinone ring (e.g., H4 and H5) appear as doublets between δ 7.70–7.75 ppm, while aromatic protons from substituents (e.g., tert-butylbenzyl) resonate at δ 6.80–7.90 ppm .

- FT-IR : Stretching vibrations for C=O (pyridazinone) appear at 1660–1665 cm⁻¹, and hydrazone C=O peaks at 1704–1706 cm⁻¹ .

- Elemental analysis : Used to confirm stoichiometry (e.g., C: 54.66–62.17%, N: 15.45–18.08% for halogenated derivatives) .

- Melting points : Sharp melting points (e.g., 229–312°C) indicate purity .

Q. What in vitro models are used to screen for biological activity?

- Analgesic/anti-inflammatory activity : Carrageenan-induced rat paw edema and writhing tests, with comparisons to acetyl salicylic acid .

- Enzyme inhibition : MAO-B inhibition assays using human recombinant enzymes, with IC₅₀ values calculated via spectrophotometric methods .

- Cytotoxicity : MTT assays on gastric mucosa cells to evaluate ulcerogenic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl/styryl groups) influence selectivity toward MAO-B versus MAO-A?

Studies on fluorophenylpiperazine derivatives reveal that electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance MAO-B selectivity. For example, 6-[4-(2-fluorophenyl)piperazine] derivatives showed >100-fold selectivity for MAO-B over MAO-A, attributed to hydrophobic interactions in the enzyme’s active site. Computational docking (e.g., AutoDock Vina) further validates that tert-butyl groups improve binding affinity to MAO-B’s entrance cavity .

Q. How can conflicting data on analgesic activity between in vitro and in vivo models be resolved?

Discrepancies may arise from metabolic stability or bioavailability. For instance, 6-(4-methoxyphenyl) derivatives exhibit strong in vitro COX-2 inhibition but poor oral absorption due to high logP values. Addressing this requires:

Q. What computational approaches guide the optimization of pyridazinone derivatives for vascular adhesion protein-1 (VAP-1) inhibition?

- Molecular dynamics simulations : Assess binding stability of 4-methylstyryl groups in VAP-1’s hydrophobic pocket.

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data. Chlorine or nitrile groups at the para position of the benzyl moiety improve potency by 3–5-fold .

Data Contradiction Analysis

Q. Why do some pyridazinone derivatives show high in vitro activity but low in vivo efficacy?

Potential factors include:

- Metabolic degradation : Cytochrome P450-mediated oxidation of styryl double bonds, as observed in 6-(4-methylstyryl) analogs. Stable isotope labeling (e.g., ¹⁴C) tracks metabolite formation .

- Protein binding : High plasma protein binding (>95%) reduces free drug concentration. Equilibrium dialysis with human serum albumin quantifies unbound fractions .

Q. How to address variability in enzyme inhibition data across research groups?

Standardize assay conditions:

- Enzyme source : Use recombinant human MAO-B instead of rat liver homogenates.

- Substrate concentration : Maintain consistent kynuramine levels (e.g., 50 µM) to avoid substrate inhibition artifacts .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.